Insulin lispro is a rapid-acting insulin analog, structurally similar to human insulin but with a modified amino acid sequence. [, , , , , ] It is a synthetic peptide hormone produced through recombinant DNA technology. [, , , ] Insulin lispro serves as a valuable tool in scientific research, particularly in understanding glucose metabolism, insulin action, and diabetes management. [, , , , , , ]
Insulin lispro is classified as a recombinant DNA-derived insulin analog. It is synthesized from a genetically modified strain of Escherichia coli, which has been altered to produce the insulin lispro protein. This compound differs from human insulin by the inversion of the amino acids proline and lysine at positions B28 and B29 on the B-chain of the insulin molecule. This modification enhances its pharmacokinetic properties, allowing for faster absorption and action compared to regular human insulin .
Insulin lispro is synthesized through a multi-step process involving genetic engineering and fermentation:
This process ensures high purity and efficacy while minimizing contamination risks associated with biological materials.
The molecular structure of insulin lispro consists of 47 amino acids, with a molecular weight of approximately 5,733 Da. The primary structural modification involves the substitution of proline (B28) and lysine (B29) in human insulin. This alteration leads to a monomeric form in solution, facilitating rapid absorption upon subcutaneous administration .
Insulin lispro undergoes various chemical reactions during its synthesis and when it interacts with biological systems:
Insulin lispro exerts its effects by binding to specific glycoprotein receptors on the surfaces of target tissues such as muscle, fat, and liver cells. This binding initiates several key metabolic processes:
The rapid onset (15-30 minutes) and short duration (approximately 5 hours) of action make it ideal for managing blood glucose levels around meal times.
Insulin lispro possesses specific physical and chemical properties that contribute to its effectiveness:
Insulin lispro is primarily used in clinical settings for:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4